molecular formula C7H8N2O3 B8800681 1,3-dimethyl-5-nitro-1H-pyridin-2-one

1,3-dimethyl-5-nitro-1H-pyridin-2-one

Cat. No. B8800681
M. Wt: 168.15 g/mol
InChI Key: QMSGHJNATYWTIA-UHFFFAOYSA-N
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Patent
US08629168B2

Procedure details

A mixture of 1 g (6.49 mmol) 1-hydroxy-3-methyl-5-nitropyridine, 0.197 g (7.8 mmol) NaH and 0.61 ml (9.73 mmol) MeI in 20 ml DMF is stirred at room temperature for 20 h. Then the reaction mixture is poured on water and extracted 3× with EtOAc. The combined organic layers are washed with water and saturated NaCl solution, dried over MgSO4, filtered and the filtrate is concentrated in vacuo to afford the title compound as off-white crystals.
Name
1-hydroxy-3-methyl-5-nitropyridine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.197 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ON1C=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4](C)[CH2:3]1.[H-].[Na+].CI.[CH3:16][N:17]([CH:19]=[O:20])[CH3:18]>>[CH3:16][N:17]1[CH:18]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([CH3:3])[C:19]1=[O:20] |f:1.2|

Inputs

Step One
Name
1-hydroxy-3-methyl-5-nitropyridine
Quantity
1 g
Type
reactant
Smiles
ON1CC(=CC(=C1)[N+](=O)[O-])C
Name
Quantity
0.197 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.61 mL
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then the reaction mixture is poured on water
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with EtOAc
WASH
Type
WASH
Details
The combined organic layers are washed with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CN1C(C(=CC(=C1)[N+](=O)[O-])C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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